molecular formula C12H23NO3 B11721227 tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate CAS No. 1228880-05-4

tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate

Cat. No.: B11721227
CAS No.: 1228880-05-4
M. Wt: 229.32 g/mol
InChI Key: SIAYMOIYVZXQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring substituted with a tert-butyl ester group, a hydroxy group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: LiAlH4, ether as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like DMSO (Dimethyl sulfoxide).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of a new alkyl-substituted pyrrolidine derivative.

Scientific Research Applications

Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the isopropyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall conformation. These interactions can affect the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3R,4S)-3-hydroxy-4-isopropyl-pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

CAS No.

1228880-05-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-propan-2-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-8(2)9-6-13(7-10(9)14)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3

InChI Key

SIAYMOIYVZXQNT-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.